molecular formula C14H22N2O4 B11733312 tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate

tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate

Cat. No.: B11733312
M. Wt: 282.34 g/mol
InChI Key: HRBBYJGUDVZHGU-RYUDHWBXSA-N
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Description

Tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound with a unique structure that includes a benzodiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Tert-butyl Ester: The tert-butyl ester is formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

Tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3aS,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate
  • Tert-butyl (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate

Uniqueness

Tert-butyl (3aS,7aS)-3-acetyl-5-oxo-octahydro-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific substitution pattern and the presence of both acetyl and tert-butyl ester groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl (3aS,7aS)-3-acetyl-5-oxo-2,3a,4,6,7,7a-hexahydrobenzimidazole-1-carboxylate

InChI

InChI=1S/C14H22N2O4/c1-9(17)15-8-16(13(19)20-14(2,3)4)11-6-5-10(18)7-12(11)15/h11-12H,5-8H2,1-4H3/t11-,12-/m0/s1

InChI Key

HRBBYJGUDVZHGU-RYUDHWBXSA-N

Isomeric SMILES

CC(=O)N1CN([C@@H]2[C@@H]1CC(=O)CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)N1CN(C2C1CC(=O)CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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